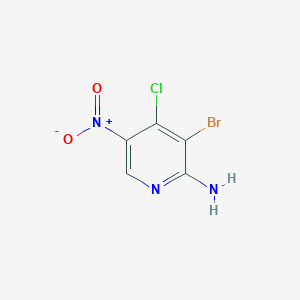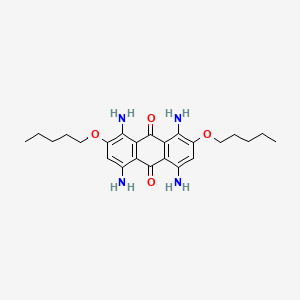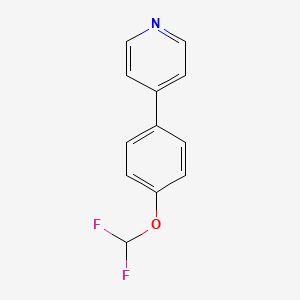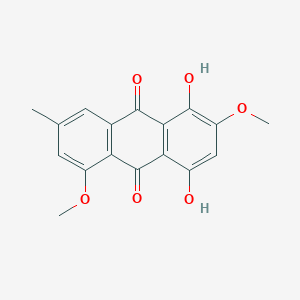
3-(4-Bromophenyl)-9-ethyl-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromophenyl)-9-ethyl-9H-carbazole is a heterocyclic aromatic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields, including organic electronics, pharmaceuticals, and materials science. The presence of a bromophenyl group and an ethyl group in the structure of this compound imparts unique chemical and physical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-9-ethyl-9H-carbazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoaniline and ethyl carbazole.
Formation of Intermediate: The reaction between 4-bromoaniline and ethyl carbazole in the presence of a suitable catalyst, such as palladium, leads to the formation of an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization under controlled conditions, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(4-Bromophenyl)-9-ethyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like sodium iodide, copper(I) iodide, and palladium catalysts are employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced forms.
Substitution: Various substituted derivatives depending on the functional group introduced.
科学的研究の応用
3-(4-Bromophenyl)-9-ethyl-9H-carbazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 3-(4-Bromophenyl)-9-ethyl-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors or enzymes in biological systems, leading to modulation of their activity.
Inhibition of Enzymes: Inhibiting key enzymes involved in various biochemical pathways, resulting in therapeutic effects.
Generation of Reactive Species: Inducing the generation of reactive oxygen species (ROS) or other reactive intermediates, which can affect cellular processes.
類似化合物との比較
Similar Compounds
3-(4-Chlorophenyl)-9-ethyl-9H-carbazole: Similar structure with a chlorine atom instead of bromine.
3-(4-Fluorophenyl)-9-ethyl-9H-carbazole: Similar structure with a fluorine atom instead of bromine.
3-(4-Methylphenyl)-9-ethyl-9H-carbazole: Similar structure with a methyl group instead of bromine.
Uniqueness
3-(4-Bromophenyl)-9-ethyl-9H-carbazole is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific substitution reactions, making it a valuable intermediate for further functionalization.
特性
分子式 |
C20H16BrN |
|---|---|
分子量 |
350.3 g/mol |
IUPAC名 |
3-(4-bromophenyl)-9-ethylcarbazole |
InChI |
InChI=1S/C20H16BrN/c1-2-22-19-6-4-3-5-17(19)18-13-15(9-12-20(18)22)14-7-10-16(21)11-8-14/h3-13H,2H2,1H3 |
InChIキー |
UFSGDZSRZNKAQH-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C41 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(2S)-2-methylbutyl] 4-[4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl]benzoate](/img/structure/B15251145.png)

![4,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan](/img/structure/B15251148.png)




![2-[(2Z)-2-[[15-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B15251173.png)


![2-{[4-Amino-6-(3-chloroanilino)-1,3,5-triazin-2-yl]amino}ethan-1-ol](/img/structure/B15251195.png)
